![molecular formula C18H16ClF3N2O B2612555 N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylcyclopropane-1-carboxamide CAS No. 2058451-60-6](/img/structure/B2612555.png)
N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylcyclopropane-1-carboxamide
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Overview
Description
The compound “N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylcyclopropane-1-carboxamide” is a complex organic molecule. It contains a benzyl group, a pyridin-2-yl group with chloro and trifluoromethyl substituents, and a cyclopropane-1-carboxamide group with a methyl substituent .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl group, and the coupling of the different components. Trifluoromethyl groups are often introduced using reagents like trifluoromethyltrimethylsilane or trifluoromethyl iodide . The Suzuki–Miyaura cross-coupling reaction could be a potential method for the coupling of the different components .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group and the pyridine ring would likely have a significant impact on the compound’s overall shape and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The trifluoromethyl group is often involved in various chemical reactions, and the pyridine ring can act as a base or a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect the compound’s polarity, boiling point, and stability .Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound, have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus . Notably, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate displayed promising results.
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were potent antiviral agents against Coxsackie B4 virus . Compounds like 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide and 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide exhibited significant activity.
Migraine Research
Interestingly, trifluoromethyl groups have been investigated in the context of migraines. During migraine attacks, calcitonin gene-related peptide (CGRP) levels rise in cranial circulation, and CGRP is implicated in migraine-like headaches . Our compound’s trifluoromethyl moiety may contribute to such studies.
Hepatic Stellate Cell Inhibition
For anti-proliferation screening, HSC-T6 cells (Rat Hepatic Stellate Cells) serve as an effective in vitro model. Researchers have explored compounds similar to ours for their anti-proliferative activities .
Agrochemical and Pharmaceutical Ingredients
Trifluoromethylpyridines, structurally related to our compound, play a crucial role in active agrochemicals and pharmaceuticals. Their synthesis and applications have been extensively studied .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O/c1-24(11-12-5-3-2-4-6-12)16(25)17(7-8-17)15-14(19)9-13(10-23-15)18(20,21)22/h2-6,9-10H,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFYLJQUHUAHND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylcyclopropane-1-carboxamide |
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